Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride
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Description
Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H26ClF2N3O3 and its molecular weight is 405.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as n-boc piperazine derivatives, have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through hydrogen bonding and other intermolecular interactions.
Biochemical Pathways
Compounds containing piperazine rings have been found to influence a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and capacity for the formation of hydrogen bonds suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown a wide spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
tert-butyl 4-[2-[(3,4-difluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N3O3.ClH/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)7-6-21-16(24)13-4-5-14(19)15(20)12-13;/h4-5,12H,6-11H2,1-3H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHRJZHFXVLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC(=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.